

Analytical techniques for characterizing (R)-5-bromo-1-aminoindan

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Compound of Interest

Compound Name: (R)-5-Bromo-2,3-dihydro-1*H*-inden-1-amine

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An Application Guide for the Analytical Characterization of (R)-5-bromo-1-aminoindan

Abstract

This comprehensive technical guide provides a suite of detailed analytical methodologies for the definitive characterization of (R)-5-bromo-1-aminoindan, a critical chiral intermediate in the synthesis of the anti-Parkinsonian drug, Rasagiline.[1][2] Ensuring the chemical identity, absolute purity, and enantiomeric integrity of this precursor is paramount to the quality and safety of the final active pharmaceutical ingredient (API). This document moves beyond rote procedures to explain the underlying scientific principles behind each technique, offering field-proven protocols for researchers, quality control analysts, and drug development professionals. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity, Chiral HPLC for enantiomeric excess, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and Elemental Analysis for empirical formula validation.

Introduction: The Criticality of Characterizing a Key Chiral Intermediate

(R)-5-bromo-1-aminoindan is a cornerstone building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a direct precursor to Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used in the management of Parkinson's disease.[3][4]

The therapeutic efficacy of Rasagiline is intrinsically linked to its specific (R)-enantiomer. Consequently, the analytical control of its starting materials, such as (R)-5-bromo-1-aminoindan, is not merely a procedural step but a fundamental requirement for ensuring drug safety and efficacy.

A multi-faceted analytical approach is essential to establish a complete quality profile of this intermediate.^[5] This guide provides the strategic rationale and step-by-step protocols for a battery of orthogonal analytical techniques designed to create a self-validating system of characterization.

Compound Identity and Physicochemical Properties

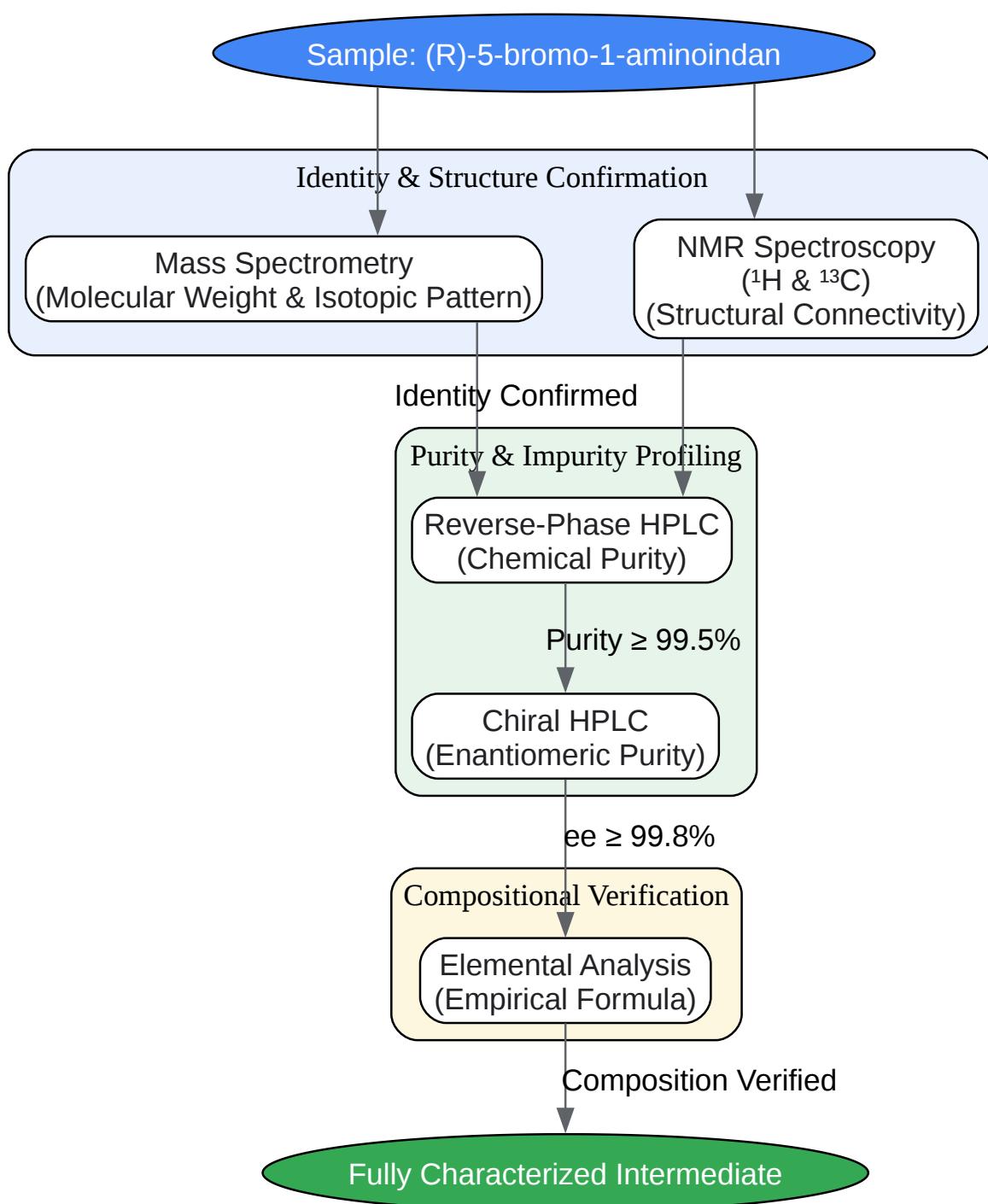
A foundational step in any analysis is the confirmation of basic physical and chemical properties.

- Chemical Structure:
- Physicochemical Data Table:

Property	Value	Source
IUPAC Name	(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine	IUPAC Nomenclature
Molecular Formula	C ₉ H ₁₀ BrN	Calculated
Molecular Weight	212.09 g/mol	Calculated
CAS Number	144959-31-7	(for (R)-enantiomer)
Appearance	Off-white to light brown solid	Supplier Data
Key Precursor	5-Bromo-1-indanone	[6]

Comprehensive Analytical Workflow

A robust characterization follows a logical progression from identity confirmation to purity and stereochemical integrity assessment. The following workflow ensures all critical quality attributes are evaluated.

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Caption: Logical workflow for the complete characterization of (R)-5-bromo-1-aminoindan.

Chromatographic Methods: Purity and Enantiomeric Integrity

Chromatography is the definitive tool for assessing the purity of pharmaceutical intermediates. [5] For a chiral compound, this must be bifurcated into two distinct analyses: one for general chemical purity and another for enantiomeric purity.

Reverse-Phase HPLC for Chemical Purity Assessment

Expertise & Causality: A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for separating a primary, relatively polar compound like an aminoindan from its non-polar and closely related process impurities. A C18 stationary phase provides excellent hydrophobic retention and resolution for this class of molecules. UV detection is chosen based on the compound's strong chromophore (the brominated benzene ring).

Protocol: HPLC Purity Determination

- Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
- Chromatographic Conditions:
 - Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). [7] The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak. A typical starting point is 40:60 (v/v) Acetonitrile:Buffer.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Column Temperature: 30 °C.

- Detection Wavelength: 220 nm.
- System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.
- Analysis: Inject the sample solution and integrate all peaks.
- Calculation: Calculate the purity using the area percent method:
 - $\% \text{ Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

Data Summary: HPLC Method Parameters

Parameter	Condition	Rationale
Column	C18 (250 x 4.6 mm, 5 μm)	Standard for hydrophobic and polar analytes.[5]
Mobile Phase	Acetonitrile / 0.1% H_3PO_4 (aq)	Provides good separation and peak shape.
Detector	UV at 220 nm	Wavelength of high absorbance for the aromatic ring.
Flow Rate	1.0 mL/min	Standard flow for analytical columns.
Temperature	30 °C	Ensures reproducible retention times.

Chiral HPLC for Enantiomeric Purity

Expertise & Causality: The biological activity of Rasagiline is stereospecific, making the enantiomeric purity of its precursor a critical quality attribute. Chiral HPLC is the gold standard for this measurement. The separation relies on the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and often provide excellent selectivity for amino compounds.[9] A normal-phase mobile system (e.g.,

hexane/isopropanol) is typically employed as it enhances the specific hydrogen bonding and dipole-dipole interactions required for chiral recognition on these CSPs.

Protocol: Enantiomeric Excess (ee) Determination

- Instrumentation: HPLC system with a UV-Vis detector and a polysaccharide-based chiral column (e.g., Chiralcel® OD-H or equivalent cellulose-based CSP).
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
- Chromatographic Conditions:
 - Mobile Phase: n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v). The small amount of amine additive is crucial to prevent peak tailing by deactivating acidic sites on the silica support and improving the chromatography of the basic amine analyte.
 - Flow Rate: 0.7 mL/min.
 - Injection Volume: 10 μ L.
 - Column Temperature: 25 °C.
 - Detection Wavelength: 220 nm.
- System Suitability: Inject a racemic (50:50) mixture of (R)- and (S)-5-bromo-1-aminoindan. The resolution between the two enantiomer peaks must be ≥ 1.5 .
- Analysis: Inject the sample solution. Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of a reference standard.
- Calculation: Calculate the enantiomeric excess (% ee):
 - $$\% \text{ ee} = [(\text{Area(R)} - \text{Area(S)}) / (\text{Area(R)} + \text{Area(S)})] \times 100$$

Spectroscopic Methods: Structural Elucidation

NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) provides the most definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule. ^1H NMR confirms the presence and connectivity of protons, while ^{13}C NMR identifies all unique carbon environments. The predicted chemical shifts are based on established principles of organic spectroscopy and data from structurally similar compounds like 5-bromo-1-indanone and 5-aminoindan.[10][11][12]

Protocol: NMR Analysis

- **Sample Preparation:** Dissolve approximately 10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:** Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra.
- **Data Interpretation:** Correlate the observed chemical shifts, integrations (for ^1H), and splitting patterns with the known structure.

Expected NMR Data Interpretation

^1H NMR (400 MHz, CDCl_3)	δ (ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	~7.3-7.1	m	3H	H-4, H-6, H-7
Methine Proton	~4.3	t	1H	H-1 (CH-NH_2)
Methylene Protons	~2.9, ~2.5	m	2H	H-2 (CH_2)
Methylene Protons	~2.1, ~1.8	m	2H	H-3 (CH_2)
Amine Protons	~1.6	br s	2H	NH_2

¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm)	Assignment
Aromatic Carbons	~146, ~144	C-3a, C-7a
Aromatic Carbons	~130, ~128, ~125	C-4, C-6, C-7
Aromatic Carbon (C-Br)	~120	C-5
Methine Carbon	~58	C-1
Methylene Carbons	~35, ~30	C-2, C-3

Mass Spectrometry

Expertise & Causality: Mass Spectrometry (MS) provides rapid and accurate confirmation of the molecular weight. For halogenated compounds, it offers an additional layer of confirmation. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13] This results in a characteristic molecular ion cluster where the [M]⁺ peak and the [M+2]⁺ peak have almost identical intensities, providing unambiguous evidence for the presence of a single bromine atom in the molecule.[14]

Protocol: MS Analysis

- Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source in positive ion mode.
- Sample Preparation: Dilute the sample from the HPLC analysis or prepare a fresh solution in methanol at ~10 µg/mL.
- Analysis: Infuse the sample directly or inject via the LC system. Acquire the mass spectrum over a range of m/z 100-400.
- Data Interpretation: Look for the protonated molecular ion [M+H]⁺. The theoretical m/z for C₉H₁₁BrN⁺ is 212.00 (for ⁷⁹Br) and 214.00 (for ⁸¹Br). The observed spectrum should show two major peaks at m/z ≈ 212.0 and ≈ 214.0 with a relative intensity ratio of approximately 1:1.

Elemental Analysis: Empirical Formula Confirmation

Expertise & Causality: Elemental Analysis provides quantitative confirmation of the mass percentages of carbon, hydrogen, and nitrogen in the compound, validating the empirical formula. This technique serves as a final, orthogonal check on the compound's identity and purity. The results are expected to be within $\pm 0.4\%$ of the theoretical values.[\[15\]](#)

Protocol: Elemental Analysis

- Instrumentation: A calibrated CHN elemental analyzer.
- Sample Preparation: Submit a dry, homogenous sample (typically 2-3 mg).
- Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified. The bromine content is typically determined by other methods like ion chromatography after combustion, or inferred by difference if all other elements are quantified.
- Data Interpretation: Compare the experimentally determined percentages with the theoretical values.

Theoretical vs. Expected Experimental Values

Element	Theoretical %	Acceptance Criteria
Carbon (C)	50.97%	50.57% - 51.37%
Hydrogen (H)	4.75%	4.35% - 5.15%
Bromine (Br)	37.68%	(Typically not measured directly)
Nitrogen (N)	6.60%	6.20% - 7.00%

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